molecular formula C19H22N6O3 B2559897 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-64-8

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2559897
CAS RN: 2034415-64-8
M. Wt: 382.424
InChI Key: UBNIQLUPFZUBMB-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DPU-4 and is known for its unique molecular structure and properties.

Scientific Research Applications

Spectroscopic and Structural Characterizations

The study by Haroon et al. (2019) synthesizes and characterizes compounds related to the one , using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. This research provides insights into the molecular structure, highlighting the significance of spectroscopic techniques in understanding the properties of such compounds. The findings suggest potential technological applications due to their nonlinear optical (NLO) properties, which could be relevant for materials science and photonics (Haroon et al., 2019).

Crystallography and Molecular Interactions

The crystal structure analysis of azimsulfuron, a compound with a similar structural motif, by Jeon et al. (2015) provides a detailed view of molecular orientations and interactions, such as hydrogen bonding and π-π interactions. This study illustrates the importance of crystallography in understanding the spatial arrangement and potential reactivity of such molecules, which can be crucial for designing molecules with specific functions (Jeon et al., 2015).

Catalytic Applications and Chemical Synthesis

Li et al. (2017) report a one-pot synthesis method using a urea catalyst to produce 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives. This study highlights the catalytic capabilities of urea in facilitating multicomponent reactions, suggesting that compounds with urea functionalities might have potential applications in organic synthesis and catalysis (Li et al., 2017).

Antitumor Activity and Molecular Modeling

Nassar et al. (2015) explore the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. This research underscores the therapeutic potential of such compounds and the role of molecular modeling in identifying promising candidates for drug development (Nassar et al., 2015).

Gelation Properties and Pharmaceutical Applications

The gelation behavior of 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride by aqueous solutions of urea, as reported by Kirschbaum and Wadke (1976), demonstrates the potential of such compounds in forming heat-reversible gels. This property could be exploited in pharmaceutical formulations, particularly in drug delivery systems where controlled release is desired (Kirschbaum & Wadke, 1976).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-27-17-4-3-14(11-18(17)28-2)12-23-19(26)22-8-10-25-9-5-15(24-25)16-13-20-6-7-21-16/h3-7,9,11,13H,8,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNIQLUPFZUBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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